

Spectroscopic Profile of 2,5-Dinitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dinitroaniline

Cat. No.: B181689

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2,5-Dinitroaniline**, a key chemical intermediate. The document furnishes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, complete with experimental protocols, to support researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2,5-Dinitroaniline**. Below are the summarized ^1H and ^{13}C NMR data and a detailed experimental protocol for their acquisition.

Data Presentation

^1H NMR Data (Solvent: DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity
8.63	d
8.15	dd
7.45	br s
7.29	d

¹³ C NMR Data (Solvent: DMSO-d ₆)	
Chemical Shift (δ) ppm	Assignment
150.1	C-1 (-NH ₂)
140.2	C-5 (-NO ₂)
138.8	C-2 (-NO ₂)
129.2	C-4
120.5	C-6
115.8	C-3

Experimental Protocol: NMR Spectroscopy

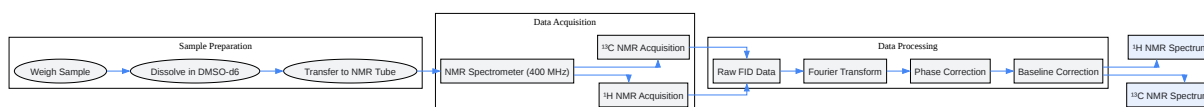
Sample Preparation:

- Weigh approximately 10-20 mg of **2,5-Dinitroaniline** for ¹H NMR analysis or 50-100 mg for ¹³C NMR analysis.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection coils of the spectrometer.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance 400 MHz (or equivalent)
- Nuclei: ¹H and ¹³C
- Temperature: 298 K
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse
 - Number of Scans: 16

- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2,5-Dinitroaniline**.

Data Presentation

Vibrational Frequency (cm ⁻¹)	Intensity	Assignment
3485, 3375	Strong, Sharp	N-H stretching (asymmetric and symmetric)
1630	Strong	N-H bending
1580	Medium	C=C aromatic ring stretching
1530	Very Strong	Asymmetric NO ₂ stretching
1340	Very Strong	Symmetric NO ₂ stretching
830	Strong	C-H out-of-plane bending
740	Strong	C-N stretching

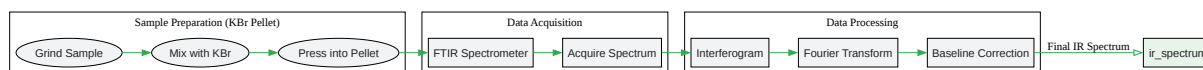
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of **2,5-Dinitroaniline** with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- Transfer the finely ground powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)
- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16



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IR Spectroscopy Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the **2,5-Dinitroaniline** molecule.

Data Presentation

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
Ethanol	235	15,800
375	5,200	

Experimental Protocol: UV-Vis Spectroscopy

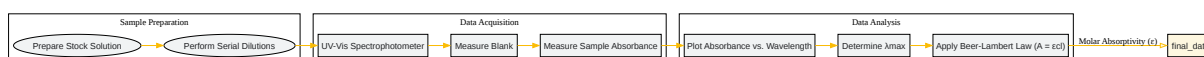
Sample Preparation:

- Prepare a stock solution of **2,5-Dinitroaniline** in a suitable UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1×10^{-3} M).
- Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1×10^{-5} M to 1×10^{-4} M.

Instrumentation and Parameters:

- Spectrophotometer: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent)

- Wavelength Range: 200 - 800 nm
- Blank: The solvent used for the sample preparation (e.g., ethanol).
- Cuvette: 1 cm path length quartz cuvette.



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UV-Vis Spectroscopy Experimental Workflow

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